molecular formula C21H19N3O5 B10891808 ethyl 3-[(2-methoxydibenzo[b,d]furan-3-yl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate

ethyl 3-[(2-methoxydibenzo[b,d]furan-3-yl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B10891808
M. Wt: 393.4 g/mol
InChI Key: HSLCGHUNKCZAHY-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound that features a dibenzofuran moiety, a pyrazole ring, and an ester functional group

Preparation Methods

The synthesis of ethyl 3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate typically involves multiple stepsCommon reagents used in these reactions include acetic acid, hydrochloric acid, and various catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Ethyl 3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The dibenzofuran moiety may interact with aromatic receptors, while the pyrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Ethyl 3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate can be compared with other compounds that have similar structural features:

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl 5-[(2-methoxydibenzofuran-3-yl)carbamoyl]-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C21H19N3O5/c1-4-28-21(26)16-10-15(23-24(16)2)20(25)22-14-11-18-13(9-19(14)27-3)12-7-5-6-8-17(12)29-18/h5-11H,4H2,1-3H3,(H,22,25)

InChI Key

HSLCGHUNKCZAHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC

Origin of Product

United States

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